molecular formula C19H22N6S B606768 Coti-2 CAS No. 1039455-84-9

Coti-2

Cat. No. B606768
CAS RN: 1039455-84-9
M. Wt: 366.48
InChI Key: UTDAKQMBNSHJJB-CJLVFECKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

COTI-2 is an orally available third-generation thiosemicarbazone and activator of mutant forms of the p53 protein . It is an anti-cancer agent with low toxicity . COTI-2 acts both by reactivating mutant p53 and inhibiting the PI3K/AKT/mTOR pathway . It induces apoptosis in multiple human tumor cell lines .


Molecular Structure Analysis

COTI-2 is a small molecule candidate anti-cancer drug . Its chemical formula is C19H22N6S . It has an exact mass of 366.16 and a molecular weight of 366.480 .


Chemical Reactions Analysis

COTI-2 has been shown to decrease clonogenic survival of HNSCC cells and potentiate response to cisplatin and/or radiation in vitro and in vivo irrespective of TP 53 status . It also induced DNA damage and replication stress responses leading to apoptosis and/or senescence .

Scientific Research Applications

Cancer Therapy: Overcoming Drug Resistance

Coti-2 has been studied for its potential to overcome drug resistance in cancer treatment. It forms stable ternary complexes with copper and glutathione, which may render it a substrate for the resistance efflux transporter ABCC1 . This property could be particularly beneficial in treating cancers that have developed resistance to other forms of chemotherapy.

Targeting TP53 Mutations in Cancer

Coti-2 exhibits antitumor activity through both p53-dependent and -independent mechanisms . It has shown promise in restoring wild-type p53 function in TP53-mutant cancer cells, which is a significant step forward in the treatment of cancers like head and neck squamous cell carcinoma (HNSCC) that are associated with TP53 mutations .

Akt/Akt2 Inhibition in Cancer Cells

The compound has demonstrated the ability to inhibit the growth of cancer cells that overexpress Akt/Akt2 . This suggests that Coti-2 could be a promising targeted therapy candidate for cancers where the Akt/Akt2 pathway is a key player in tumor growth and survival.

Broad-Spectrum Anticancer Activity

Coti-2 has been evaluated for its effectiveness against a diverse group of human cancer cell lines, showing potential as a broad-spectrum anticancer agent . Its activity is effective regardless of the tissue of origin or genetic makeup of the cancer cells.

Metal Ion Chelation and Complex Formation

Research has characterized Coti-2’s complex formation with iron, copper, and zinc ions in detail . Understanding these interactions is crucial for developing Coti-2 as an anticancer agent, as metal ions play a significant role in the drug’s mode of action and resistance development.

Enhancing Chemotherapy and Radiation Therapy

Coti-2 has been shown to potentiate the response to cisplatin and radiation therapy in vitro and in vivo . This could lead to improved outcomes for patients undergoing conventional treatments, especially those with TP53 mutations.

Safety and Hazards

COTI-2 is very toxic if swallowed, irritating to skin, and can cause serious damages to eyes . It is toxic and can cause serious damage to health by prolonged exposure . It may also pose a possible risk of impaired fertility and harm to unborn child .

Future Directions

While the mechanism of action of COTI-2 is still under investigation, preliminary results indicate that it is not a traditional kinase or an Hsp90 inhibitor . Future research may focus on further understanding its mechanism of action and exploring its potential in treating various cancers .

properties

IUPAC Name

N-(6,7-dihydro-5H-quinolin-8-ylideneamino)-4-pyridin-2-ylpiperazine-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6S/c26-19(23-22-16-7-3-5-15-6-4-10-21-18(15)16)25-13-11-24(12-14-25)17-8-1-2-9-20-17/h1-2,4,6,8-10H,3,5,7,11-14H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDAKQMBNSHJJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=NNC(=S)N3CCN(CC3)C4=CC=CC=N4)C1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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